molecular formula C17H17BrN2O4 B5787574 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No. B5787574
M. Wt: 393.2 g/mol
InChI Key: MNABVWBLCVJEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a chemical compound that belongs to the class of imidazole derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair. PARP inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer treatment.

Mechanism of Action

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide bind to the catalytic domain of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide and prevent its activity. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide plays a crucial role in the repair of single-strand DNA breaks by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Inhibition of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide leads to the accumulation of DNA damage, which can result in cell death in cancer cells that are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide have been extensively studied. These compounds have been shown to selectively kill cancer cells that are already deficient in DNA repair mechanisms, while sparing normal cells. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors have also been shown to enhance the efficacy of other DNA-damaging agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors like N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide have several advantages for lab experiments. They are potent and selective inhibitors of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, which makes them useful tools for studying the role of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide in DNA repair and cancer biology. However, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors also have some limitations. They can be toxic to normal cells at high concentrations, and their efficacy can be affected by the genetic background of the cells being studied.

Future Directions

For research in this area include the development of more potent and selective N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors, the identification of biomarkers that can predict response to N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibition, and the exploration of combination therapies that can enhance the efficacy of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors. Additionally, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors are being investigated for their potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation.

Synthesis Methods

The synthesis of N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves a multi-step process. The starting material is 4-bromo-2-methylphenol, which is reacted with acetic anhydride to form the acetyl derivative. The resulting product is then reacted with 4-methoxybenzenecarboximidoyl chloride to obtain the final product.

Scientific Research Applications

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment. The inhibition of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide leads to the accumulation of DNA damage, which can result in cell death in cancer cells that are already deficient in DNA repair mechanisms. This approach has shown promising results in preclinical and clinical studies, particularly in the treatment of breast and ovarian cancers.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-11-9-13(18)5-8-15(11)23-10-16(21)24-20-17(19)12-3-6-14(22-2)7-4-12/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABVWBLCVJEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

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